molecular formula C20H16N2O3 B11695541 2-hydroxy-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide

2-hydroxy-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11695541
M. Wt: 332.4 g/mol
InChI Key: PLHBVYHCBAKKNZ-KGENOOAVSA-N
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Description

2-hydroxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 3-phenoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The phenoxy and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H16N2O3/c23-19-12-5-4-11-18(19)20(24)22-21-14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-14,23H,(H,22,24)/b21-14+

InChI Key

PLHBVYHCBAKKNZ-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3O

Origin of Product

United States

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